Tracheloside

Übersicht

Beschreibung

Tracheloside is a naturally occurring lignan glycoside found in various plants, including Trachelospermum jasminoides and Carthamus tinctorius. It is known for its diverse biological activities, including anti-estrogenic, anti-inflammatory, and wound-healing properties .

Wissenschaftliche Forschungsanwendungen

Trachelosid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung für die Untersuchung der Lignanbiosynthese und des Stoffwechsels verwendet.

Industrie: Trachelosid wird in der Kosmetikindustrie aufgrund seiner Anti-Aging- und Hautaufhellungseffekte verwendet.

5. Wirkmechanismus

Trachelosid entfaltet seine Wirkungen durch verschiedene molekulare Mechanismen:

Antiöstrogene Aktivität: Es hemmt die östrogeninduzierte alkalische Phosphataseaktivität in Ishikawa-Zellen, ähnlich der Wirkung von Tamoxifen.

Zellsignalwege: Trachelosid aktiviert den ERK1/2-Signalweg, fördert die Keratinozytenproliferation und Wundheilung.

Oxidativer Stress und Entzündung: Es reguliert zelluläre Signalwege, die an oxidativem Stress und Entzündungen beteiligt sind, was zu seinem therapeutischen Potenzial beiträgt.

Wirkmechanismus

Target of Action

Tracheloside is a lignan glycoside that has been found to exhibit anti-estrogenic properties . It primarily targets estrogen-responsive cells, such as the Ishikawa cells, a type of human endometrial adenocarcinoma cells .

Mode of Action

This compound interacts with its targets by inhibiting the activity of alkaline phosphatase (AP), an estrogen-inducible marker enzyme . Its anti-estrogenic activity is comparable to that of tamoxifen, a well-known non-steroidal anti-estrogen .

Biochemical Pathways

It is known that this compound can induce cell cycle arrest in ct26 cells, a murine colorectal cancer cell line . This is associated with the upregulation of p16 and the downregulation of cyclin D1 and CDK4 .

Result of Action

This compound has been shown to inhibit the proliferation of colorectal cancer (CRC) cells . It induces apoptosis of CT26 cells through mitochondria-mediated apoptosis and regulation of the Bcl-2 family . Additionally, this compound regulates the expression of epithelial–mesenchymal transition (EMT) markers in CT26 cells . In a mouse model, this compound significantly inhibited the lung metastasis of CT26 cells .

Action Environment

It is known that this compound is a major bioactive compound that can combat oxidant stress-related chronic diseases . This suggests that oxidative stress in the environment could potentially influence the action of this compound.

Biochemische Analyse

Biochemical Properties

Tracheloside interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It has been found to inhibit the proliferation of colorectal cancer (CRC) cells . The upregulation of p16 and the downregulation of cyclin D1 and CDK4 in cell cycle arrest are associated with this compound-treated CT26 cells .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inducing apoptosis of CT26 cells through mitochondria-mediated apoptosis and regulation of the Bcl-2 family . It also regulates the expression of epithelial–mesenchymal transition (EMT) markers in CT26 cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It induces cell cycle arrest and apoptosis through its anti-oxidant properties .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been found to significantly inhibit the lung metastasis of CT26 cells in a mouse model . Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently limited.

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Trachelosid kann aus Pflanzenquellen mit verschiedenen Methoden extrahiert werden. Häufige Extraktionstechniken umfassen Lösungsmittelextraktion, enzymatische Hydrolyse und überkritische Fluidextraktion . Die Extraktion aus Saflor-Samen beinhaltet beispielsweise das Zerkleinern des Saatmehls, gefolgt von einer Ethanol-Extraktion .

Industrielle Produktionsmethoden: Die industrielle Produktion von Trachelosid beinhaltet typischerweise die großtechnische Extraktion aus Pflanzenmaterialien. Der Prozess umfasst Schritte wie Lösungsmittelextraktion, Reinigung und Kristallisation, um hochreines Trachelosid zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Trachelosid durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Hydrolyse. Diese Reaktionen sind unerlässlich, um seine Struktur zu modifizieren und seine biologische Aktivität zu verbessern .

Häufige Reagenzien und Bedingungen:

Oxidation: Trachelosid kann unter kontrollierten Bedingungen mit Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reagenzien wie Natriumborhydrid durchgeführt werden.

Haupterzeugnisse: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Trachelosid, die eine verstärkte oder veränderte biologische Aktivität aufweisen können .

Vergleich Mit ähnlichen Verbindungen

Trachelosid ähnelt strukturell anderen Lignanglykosiden wie Arctiin und Matairesinol. Es ist einzigartig in seinen spezifischen antiöstrogenen und wundheilenden Eigenschaften .

Ähnliche Verbindungen:

Arctiin: Gefunden in Arctium lappa, bekannt für seine entzündungshemmenden und krebshemmenden Eigenschaften.

Matairesinol: In verschiedenen Pflanzen gefunden, bekannt für seine antioxidativen und krebshemmenden Aktivitäten.

Trachelosid zeichnet sich durch seine spezifischen molekularen Zielstrukturen und Signalwege aus, was es zu einer wertvollen Verbindung sowohl in der Forschung als auch in industriellen Anwendungen macht.

Eigenschaften

IUPAC Name |

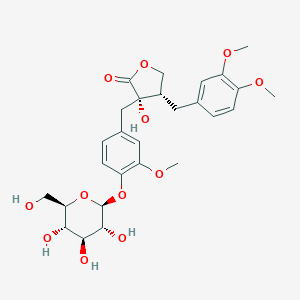

4-[(3,4-dimethoxyphenyl)methyl]-3-hydroxy-3-[[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34O12/c1-34-17-6-4-14(9-19(17)35-2)8-16-13-37-26(32)27(16,33)11-15-5-7-18(20(10-15)36-3)38-25-24(31)23(30)22(29)21(12-28)39-25/h4-7,9-10,16,21-25,28-31,33H,8,11-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWYAMIUSVGPFKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2COC(=O)C2(CC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tracheloside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030557 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

33464-71-0 | |

| Record name | Tracheloside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030557 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

168 - 170 °C | |

| Record name | Tracheloside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030557 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of tracheloside?

A1: this compound has a molecular formula of C27H34O12 and a molecular weight of 550.55 g/mol. [, ]

Q2: What kind of spectroscopic data is available for characterizing this compound?

A2: Researchers utilize various spectroscopic techniques to characterize this compound, including 1H and 13C NMR, mass spectrometry (MS), and UV spectroscopy. These techniques help elucidate the structure and identify key functional groups present in the molecule. [, , , ]

Q3: How is this compound metabolized in the body?

A3: this compound is metabolized in the gastrointestinal tract, primarily by the gut microbiota. It undergoes hydrolysis to form its aglycone, trachelogenin, which can be further metabolized into mammalian lignans like enterolactone and enterodiol. [, , ]

Q4: Has the serum concentration of this compound been studied in animal models?

A4: Yes, studies in rats have investigated the serum concentration of this compound and its metabolites after oral administration. While this compound itself is not detected in serum, its metabolite trachelogenin appears in the bloodstream, suggesting further metabolism in the liver. []

Q5: Are there any known drug-metabolizing enzyme interactions with this compound?

A5: Research suggests that this compound metabolites, particularly the catechol-containing metabolite 2, can be methylated by catechol-O-methyltransferase (COMT) in the liver. This highlights potential interaction with drug-metabolizing enzymes. []

Q6: What is the anti-estrogenic activity of this compound?

A6: this compound exhibits anti-estrogenic activity by significantly decreasing the activity of alkaline phosphatase (AP), an estrogen-inducible marker enzyme, in cultured Ishikawa cells. This inhibitory effect was comparable to that of tamoxifen. []

Q7: Does this compound demonstrate anti-cancer effects?

A7: Studies have shown that this compound inhibits the proliferation and metastasis of colorectal cancer cells both in vitro and in vivo. It induces cell cycle arrest and apoptosis in cancer cells, suggesting potential as a therapeutic agent. []

Q8: What are the effects of this compound on wound healing?

A8: this compound significantly promotes keratinocyte proliferation and accelerates wound healing in vitro, surpassing the healing activity of allantoin. This effect is mediated by the phosphorylation of ERK1/2 signaling pathways. []

Q9: Does this compound offer protection against osteoporosis?

A9: Research in a zebrafish model of osteoporosis showed that this compound, along with its aglycone trachelogenin, exhibited significant anti-osteoporosis effects. These compounds upregulated the expression of osteogenic genes, indicating their potential in promoting bone health. []

Q10: What is the effect of this compound on intestinal barrier function?

A10: this compound, particularly its aglycone trachelogenin, has been shown to enhance intestinal barrier function by increasing transepithelial electrical resistance (TEER) and decreasing ovalbumin permeation across intestinal epithelial cell monolayers. This effect is linked to the enhancement of tight junction protein occludin. []

Q11: Is there any information available regarding the toxicity of this compound?

A11: While studies have focused on the therapeutic potential of this compound, information regarding its toxicity and long-term effects remains limited. Further research is needed to establish a comprehensive safety profile.

Q12: What analytical techniques are commonly employed for the quantification of this compound?

A12: High-performance liquid chromatography (HPLC) coupled with various detectors such as UV, mass spectrometry (MS), and evaporative light scattering detection (ELSD) are commonly employed for the quantitative analysis of this compound in plant extracts and biological samples. [, , , ]

Q13: What are the natural sources of this compound?

A14: this compound is primarily found in plants belonging to the Asteraceae family, particularly those of the Cynarae tribe. It is commonly isolated from the seeds of safflower (Carthamus tinctorius), fruits of burdock (Arctium lappa), and seeds of Leuzea carthamoides. [, , , , , , ]

Q14: What extraction methods are used to isolate this compound from plant materials?

A15: Conventional extraction methods like maceration and percolation using solvents like ethanol or methanol are commonly used to extract this compound. Additionally, ultrasound-assisted extraction has been investigated as a more efficient alternative. [, ]

Q15: What is the impact of the glycosidic bond on the biological activity of this compound?

A16: Comparison of this compound with its aglycone, trachelogenin, reveals that the presence of the sugar moiety can influence biological activity. For instance, while both exhibit anti-osteoporosis effects, trachelogenin shows better permeability across the intestinal barrier. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.